1-メチルヒスタミン

概要

説明

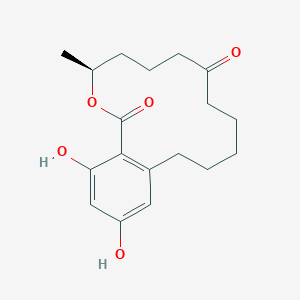

1-Methylhistamine (also known as Nτ-methylhistamine or NMH) is a metabolite of histamine . It is formed by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . NMH is excreted in the urine and can be measured as a biomarker of histamine activity .

Synthesis Analysis

NMH is synthesized by Nτ-methylation of histamine, catalyzed by the enzyme Histamine N-methyltransferase . The urinary excretion of histamine (HA) and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group has been studied .

Molecular Structure Analysis

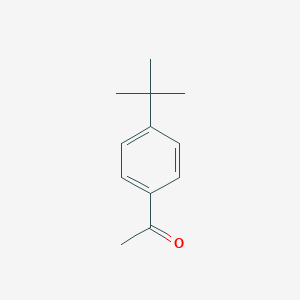

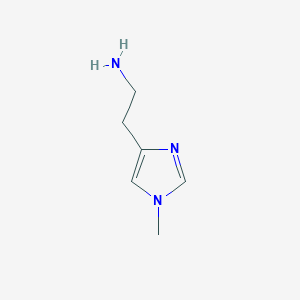

The molecular formula of 1-Methylhistamine is C6H11N3 . It is a low-molecular weight endogenous metabolite .

Chemical Reactions Analysis

Histamine and 1-Methylhistamine can be quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . A precolumn derivatization strategy prior to hydrophilic interaction liquid chromatography (HILIC)–tandem mass spectrometry analysis is proposed to quantify histamine release after administration of a CNS research compound .

Physical And Chemical Properties Analysis

The density of 1-Methylhistamine is 1.1±0.1 g/cm3 . Its boiling point is 296.7±15.0 °C at 760 mmHg . The molar mass is 125.175 g·mol−1 .

科学的研究の応用

ヒスタミン活性のためのバイオマーカー

1-MHは、ヒスタミンの代謝産物であり、ヒスタミン活性のバイオマーカーとして役立ちます。 これは、酵素ヒスタミンN-メチルトランスフェラーゼによって触媒されるヒスタミンのNτ-メチル化によって生成されます 。尿中1-MHの測定は、体内のヒスタミン活性のレベルを示すことができ、ヒスタミン不均衡に関連する状態の診断に不可欠です。

食品ヒスタミン不耐症の診断

1-MHは、食品ヒスタミン不耐症の診断のための潜在的な非侵襲的バイオマーカーとして提案されてきました。 パイロット研究では、ヒスタミン不耐症の人は、健常な集団と比較して、ヒスタミンとその代謝産物(1-MHを含む)の尿中排泄プロファイルが異なる可能性があることを示唆しています 。これは、ヒスタミン不耐症の新しい診断戦略につながる可能性があります。

分析手法における定量化

分析化学の分野では、1-MHは、ヒスタミンとその代謝産物を研究するために定量化されます。 タンデム質量分析法と組み合わせた液体クロマトグラフィー(LC-MS / MS)は、1-MHのような低分子量の生体代謝物の同定と感度が高い定量化に使用されます 。これは、さまざまな生理学的および病態生理学的プロセスにおけるヒスタミンの役割を理解するために不可欠です。

運動誘発ヒスタミン放出

1-MHは、運動に対する応答におけるヒスタミン放出の新しいバイオマーカーとして検討されてきました。 研究では、尿中1-MH産生は、有酸素運動と抵抗運動の後に増加し、身体活動に対する体のヒスタミン反応に関する洞察を提供することを仮定しています 。

作用機序

Target of Action

1-Methylhistamine (also known as Nτ-methylhistamine or NMH) is a metabolite of histamine . It can bind to histamine receptors, but it has a lower affinity and efficacy than histamine for these receptors . Depending on the receptor subtype and the tissue context, NMH may act as a partial agonist or an antagonist for some histamine receptors .

Mode of Action

NMH interacts with its targets (histamine receptors) in a way that it binds less strongly and activates them less effectively compared to histamine . This means that NMH may have some modulatory effects on histamine signaling . It is unlikely to cause significant allergic or inflammatory reactions by itself .

Biochemical Pathways

NMH is formed by Nτ-methylation of histamine, a process catalyzed by the enzyme Histamine N-methyltransferase . This process is a part of the histamine metabolism pathway. NMH may also serve as a feedback mechanism to regulate histamine levels and prevent excessive histamine release .

Pharmacokinetics

The pharmacokinetics of NMH involve its formation through the methylation of histamine and its excretion in the urine . NMH can be measured as a biomarker of histamine activity . .

Result of Action

The action of NMH results in modulated histamine signaling . While it has some biological activity on its own, NMH is much weaker than histamine . It is unlikely to cause significant allergic or inflammatory reactions by itself . In clinical settings, urinary NMH can be measured when systemic mastocytosis is suspected .

Action Environment

The action of NMH can be influenced by various factors. For instance, systemic mastocytosis and anaphylaxis are typically associated with at least a two-fold increase in urinary NMH levels . Additionally, NMH levels are also increased in patients taking monoamine oxidase inhibitors and in patients on histamine-rich diets . These factors can influence the action, efficacy, and stability of NMH.

Safety and Hazards

将来の方向性

The urinary excretion of histamine (HA) and 1-methylhistamine (MHA) in individuals diagnosed with histamine intolerance and in a control group has been studied . This could be a starting point for the study of HA metabolomics as a suitable and non-invasive approach to histamine intolerance diagnosis .

特性

IUPAC Name |

2-(1-methylimidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQDWPCFSJMNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198207 | |

| Record name | Tele-methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

501-75-7 | |

| Record name | 1-Methylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tele-methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhistamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tele-methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCB81T4EOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-methylhistamine differ from histamine in terms of its biological activity?

A1: While both histamine and 1-methylhistamine are agonists at histamine receptors, their potencies differ. Histamine is a more potent agonist at all histamine receptor subtypes (H1, H2, H3) compared to 1-methylhistamine []. Furthermore, 1-methylhistamine exhibits a preference for the H3 receptor subtype [].

Q2: Can 1-methylhistamine modulate the activity of N-methyl-D-aspartate (NMDA) receptors?

A2: Yes, research suggests that 1-methylhistamine can mimic the effects of histamine at certain NMDA receptor subtypes, specifically those containing the NR1A or NR1E subunit (lacking the amino-terminal insert) along with the NR2B subunit []. It potentiates NMDA-induced currents, but this effect is followed by slow desensitization.

Q3: Does 1-methylhistamine play a role in antinociception?

A3: Studies have shown that while histamine exhibits both antinociceptive and hyperalgesic effects depending on the dose and route of administration, 1-methylhistamine, when administered intracerebroventricularly (i.c.v.), did not significantly alter the nociceptive threshold in rat paw pressure or mouse abdominal constriction tests []. This suggests a limited role of 1-methylhistamine in pain modulation compared to histamine.

Q4: Is there evidence to suggest that astrocytes play a role in histamine inactivation in the brain?

A4: Yes, research using astrocyte-specific Hnmt knockout mice (cKO) demonstrates that while astrocytes may not be the primary site of histamine metabolism, they contribute to maintaining normal locomotor activity []. The deletion of histamine N-methyltransferase (HNMT), the enzyme that converts histamine to 1-methylhistamine, specifically in astrocytes resulted in lower locomotor activity in these mice compared to wild-type mice. This suggests a role for astrocytic HNMT in regulating histamine levels, and consequently, 1-methylhistamine levels, impacting locomotor behavior.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。